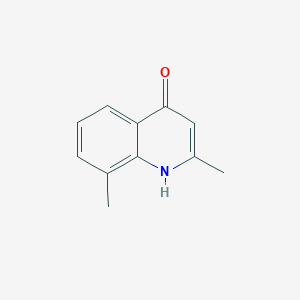

2,8-Dimethylquinolin-4-ol

Overview

Description

2,8-Dimethylquinolin-4-ol is a quinoline derivative featuring methyl groups at the 2- and 8-positions and a hydroxyl group at the 4-position. Quinoline derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science, owing to their aromatic heterocyclic framework and tunable substituents. The hydroxyl group at position 4 likely confers acidity, while the methyl groups influence steric and electronic effects, impacting solubility and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinolin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-[(2-methylphenyl)amino]but-2-enoate in diphenyl ether at elevated temperatures (around 250°C) for one hour. The resulting product is then isolated by filtration and purified .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,8-Dimethylquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Quinoline derivatives, including 2,8-Dimethylquinolin-4-ol, have demonstrated notable antimicrobial properties. Research indicates that compounds with a quinoline structure exhibit activity against a range of pathogens.

- Case Study: A series of synthesized quinoline derivatives were tested against multiple bacterial strains such as E. coli and S. aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents .

Antifungal Properties

The antifungal activity of quinoline derivatives has also been extensively studied. This compound and its analogs have shown efficacy against various fungal pathogens.

- Data Table: Antifungal Efficacy of Quinoline Derivatives

| Compound | Pathogen | MIC (mg/mL) | Activity Level |

|---|---|---|---|

| 2,8-DMQO | Candida albicans | 31.25 | Moderate |

| 2,8-DMQO | Aspergillus niger | 62.50 | Moderate |

| 2,8-DMQO | Erysiphe graminis | 1.48 | High |

This table highlights the varying levels of antifungal activity exhibited by this compound against specific fungal pathogens .

Anticancer Potential

Recent studies have suggested that quinoline derivatives possess cytotoxic properties against cancer cell lines. The structural modifications in compounds like this compound can enhance their anticancer activity.

- Case Study: A study reported that certain quinoline derivatives showed significant cytotoxicity against breast and colon cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

Agricultural Applications

Agrochemical Development

Quinoline derivatives are being explored for their potential use as agrochemicals due to their biological activity against plant pathogens.

- Case Study: Compounds derived from quinoline structures were synthesized and evaluated for their fungicidal activity against Pyricularia oryzae, a significant rice pathogen. The results indicated that certain derivatives exhibited excellent protective efficacy at low concentrations .

Data Table: Fungicidal Activity of Quinoline Derivatives

| Compound | Pathogen | Concentration (ppm) | Efficacy (%) |

|---|---|---|---|

| 6-tert-butyl-8-chloro-2,3-dimethylquinoline | Pyricularia oryzae | 100 | 100 |

| 6-tert-butyl-8-chloro-2,3-dimethylquinoline | Fusarium graminearum | 50 | 85 |

This table summarizes the fungicidal efficacy of selected quinoline derivatives in agricultural applications .

Material Science Applications

OLEDs and Sensors

Quinoline compounds are utilized in the development of organic light-emitting diodes (OLEDs) and sensors due to their electronic properties.

Mechanism of Action

The mechanism of action of 2,8-Dimethylquinolin-4-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets. The quinoline ring system can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substitution Patterns and Molecular Properties

The substituents on the quinoline ring significantly alter molecular properties. Below is a comparison of 2,8-Dimethylquinolin-4-ol with key analogues:

Key Observations :

- Basicity vs. Acidity: The amino group in 4-Amino-6-chloro-2,8-dimethylquinoline confers basicity, contrasting with the hydroxyl group’s acidity in this compound .

Physicochemical Properties

Physical properties are influenced by substituents:

Analysis :

- The chloro-substituted analogue exhibits higher density and boiling point due to increased molecular mass and halogen interactions.

- The ethanolamine derivative’s polar groups (NH-CH₂CH₂OH) likely enhance water solubility compared to methyl/hydroxyl variants .

Insights :

- Chloro and hydroxyl groups in 7-chloro-2,8-dimethylquinolin-4-ol correlate with higher toxicity, necessitating stringent handling .

- Amino groups may reduce volatility but introduce risks of sensitization or respiratory irritation .

Biological Activity

2,8-Dimethylquinolin-4-ol is a compound belonging to the quinoline family, characterized by its unique structure featuring two methyl groups at the 2 and 8 positions and a hydroxyl group at the 4 position. This structural arrangement is believed to play a significant role in its biological activities, which include antifungal, antibacterial, and potential anticancer properties.

- Molecular Formula : C₁₁H₁₁NO

- Molecular Weight : Approximately 175.21 g/mol

- IUPAC Name : 2,8-Dimethyl-4-quinolinol

The compound's reactivity is influenced by its functional groups, particularly the hydroxyl group, which can participate in hydrogen bonding and chelation with metal ions.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It has shown effectiveness against various fungal strains, making it a candidate for antifungal drug development. For example, studies have demonstrated its inhibitory effects on the growth of Candida species and other pathogenic fungi.

| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Aspergillus niger | 12 | 100 |

| Trichophyton rubrum | 10 | 100 |

Antibacterial Activity

The compound also displays antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anticancer Potential

While research on the anticancer properties of this compound is still in preliminary stages, some studies suggest that it may induce apoptosis in cancer cells. The exact pathways remain to be fully elucidated; however, its ability to interact with cellular machinery suggests potential as an anticancer agent.

The precise mechanism of action for this compound is not completely understood. However, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair.

- Membrane Disruption : It can affect the integrity of microbial cell membranes.

- Chelation Properties : Its ability to form complexes with metal ions might enhance its biological activity.

Case Studies

- Antifungal Study : A study published in a peer-reviewed journal highlighted the efficacy of this compound against Candida albicans, showing a significant reduction in fungal load in treated samples compared to controls.

- Antibacterial Research : Another research effort focused on its antibacterial properties revealed that treatment with this compound resulted in a notable decrease in bacterial colony-forming units (CFUs) in vitro.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,8-Dimethylquinolin-4-ol, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted anilines and β-ketoesters under acidic conditions. For optimization, researchers should systematically vary temperature, catalyst concentration (e.g., polyphosphoric acid), and solvent polarity. Monitoring reaction progress via TLC and adjusting stoichiometric ratios of precursors (e.g., methyl-substituted anilines) can improve yields. Parallel synthesis approaches, as seen in quinoline derivatives (e.g., ethyl acetate crystallization for purity ), are recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?

- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. In ¹H NMR, the methyl groups at positions 2 and 8 appear as singlets (δ 2.4–2.6 ppm), while the hydroxyl proton resonates as a broad peak (δ 10–12 ppm). HRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 189.079 for C₁₁H₁₁NO). Researchers should cross-validate with infrared spectroscopy (IR) for hydroxyl (3200–3600 cm⁻¹) and aromatic C-H stretching (3050–3100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent systems) or compound purity. To address this, researchers should:

- Standardize biological assays (e.g., fixed concentrations, controlled pH).

- Re-synthesize derivatives using published protocols and verify purity via HPLC (>95%).

- Perform meta-analyses of existing data to identify confounding variables (e.g., substituent effects) .

Q. What methodologies are recommended for designing structure-activity relationship (SAR) studies on this compound analogs to identify key functional groups?

- Methodological Answer : Use a modular synthesis approach, as demonstrated in Scheme 1 :

- Introduce substituents at positions 2, 4, and 8 via halogenation or coupling reactions.

- Test analogs against a panel of biological targets (e.g., kinase inhibition assays).

- Apply multivariate statistical analysis to correlate substituent properties (e.g., electronegativity, steric bulk) with activity trends.

Q. Ethical and Methodological Considerations

- Data Sharing : While open data initiatives enhance reproducibility, researchers must balance transparency with privacy. For sensitive data (e.g., unpublished spectral libraries), use controlled-access repositories and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Experimental Design : Incorporate negative controls and replicate experiments across independent labs to mitigate bias, as emphasized in mixed-methods research frameworks .

Properties

IUPAC Name |

2,8-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-4-3-5-9-10(13)6-8(2)12-11(7)9/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHJYDMHDWSZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935448 | |

| Record name | 2,8-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15644-80-1 | |

| Record name | 15644-80-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,8-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15644-80-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.